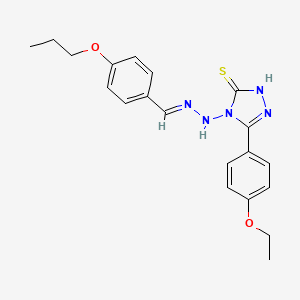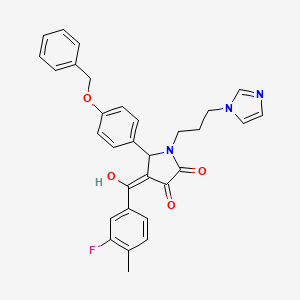![molecular formula C26H22F3N3O2S2 B12025978 2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B12025978.png)
2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[3-(4-metilfenil)-4-oxo-3,4,5,6,7,8-hexahidro1benzotieno[2,3-d]pirimidin-2-il]sulfanil}-N-[2-(trifluorometil)fenil]acetamida es un compuesto orgánico complejo con aplicaciones potenciales en diversos campos científicos. Este compuesto presenta un núcleo benzotieno[2,3-d]pirimidina, que es conocido por su actividad biológica y potenciales usos terapéuticos.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de este compuesto típicamente involucra múltiples pasos, comenzando con la preparación del núcleo benzotieno[2,3-d]pirimidina. Esto se puede lograr a través de una reacción de ciclización que involucra un derivado de tiofeno y una amina adecuada.
Reacción de Ciclización: El paso inicial involucra la ciclización de un derivado de tiofeno con una amina en condiciones ácidas o básicas para formar el núcleo benzotieno[2,3-d]pirimidina.
Reacciones de Sustitución:
Métodos de Producción Industrial
La producción industrial de este compuesto probablemente implicaría la optimización de la ruta sintética para maximizar el rendimiento y la pureza. Esto podría incluir el uso de reactores de flujo continuo para el paso de ciclización y la selección de alto rendimiento de las condiciones de reacción para las reacciones de sustitución.
Análisis De Reacciones Químicas
Tipos de Reacciones
Este compuesto puede sufrir varias reacciones químicas, incluyendo:
Oxidación: El átomo de azufre en el grupo sulfanil puede oxidarse para formar sulfoxidos o sulfonas.
Reducción: El grupo carbonilo en la porción oxo puede reducirse para formar alcoholes.
Sustitución: Los anillos aromáticos pueden sufrir reacciones de sustitución electrofílica o nucleofílica.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno (H₂O₂) y ácido m-cloroperbenzoico (m-CPBA).
Reducción: Los agentes reductores como borohidruro de sodio (NaBH₄) o hidruro de litio y aluminio (LiAlH₄) se utilizan típicamente.
Sustitución: Reactivos como halógenos (por ejemplo, bromo) o nucleófilos (por ejemplo, aminas) se utilizan en condiciones apropiadas.
Productos Principales
Oxidación: Sulfoxidos o sulfonas.
Reducción: Alcoholes.
Sustitución: Diversos derivados sustituidos dependiendo de los reactivos utilizados.
Aplicaciones Científicas De Investigación
Química
En química, este compuesto puede usarse como un bloque de construcción para la síntesis de moléculas más complejas. Su estructura única permite la exploración de nuevas reacciones químicas y vías.
Biología
En la investigación biológica, el núcleo benzotieno[2,3-d]pirimidina es de interés debido a su potencial actividad biológica. Este compuesto podría utilizarse en estudios relacionados con la inhibición de enzimas, la unión a receptores y otros procesos bioquímicos.
Medicina
En medicina, los compuestos con estructuras similares han demostrado potencial como agentes terapéuticos. Este compuesto podría investigarse por su posible uso en el tratamiento de diversas enfermedades, incluido el cáncer, la inflamación y las enfermedades infecciosas.
Industria
En el sector industrial, este compuesto podría utilizarse en el desarrollo de nuevos materiales, como polímeros o recubrimientos, debido a sus propiedades químicas únicas.
Mecanismo De Acción
El mecanismo de acción de este compuesto dependería de su aplicación específica. En un contexto biológico, podría interactuar con objetivos moleculares como enzimas o receptores. El núcleo benzotieno[2,3-d]pirimidina puede inhibir la actividad enzimática al unirse al sitio activo o modular la actividad del receptor al interactuar con los sitios de unión.
Comparación Con Compuestos Similares
Compuestos Similares
- 2-{[3-(4-metilfenil)-4-oxo-3,4,5,6,7,8-hexahidro1benzotieno[2,3-d]pirimidin-2-il]sulfanil}-N-(4-fluorofenil)acetamida
- 2-{[3-(4-metilfenil)-4-oxo-3,4,5,6,7,8-hexahidro1benzotieno[2,3-d]pirimidin-2-il]sulfanil}-N-(2-feniletil)acetamida
Singularidad
La presencia del grupo trifluorometil en 2-{[3-(4-metilfenil)-4-oxo-3,4,5,6,7,8-hexahidro1benzotieno[2,3-d]pirimidin-2-il]sulfanil}-N-[2-(trifluorometil)fenil]acetamida lo distingue de compuestos similares. Este grupo puede influir significativamente en la reactividad química, la actividad biológica y las propiedades físicas del compuesto, convirtiéndolo en un candidato único para diversas aplicaciones.
Propiedades
Fórmula molecular |
C26H22F3N3O2S2 |
|---|---|
Peso molecular |
529.6 g/mol |
Nombre IUPAC |
2-[[3-(4-methylphenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C26H22F3N3O2S2/c1-15-10-12-16(13-11-15)32-24(34)22-17-6-2-5-9-20(17)36-23(22)31-25(32)35-14-21(33)30-19-8-4-3-7-18(19)26(27,28)29/h3-4,7-8,10-13H,2,5-6,9,14H2,1H3,(H,30,33) |
Clave InChI |
YPKMAGRWGAYAHF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC(=O)NC4=CC=CC=C4C(F)(F)F)SC5=C3CCCC5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-((5E)-5-{[5-(2,5-dichlorophenyl)-2-furyl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)butanoic acid](/img/structure/B12025896.png)
![2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide](/img/structure/B12025904.png)



![3-[(E)-(2-(4-bromophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]phenyl acetate](/img/structure/B12025926.png)
![2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N'-[(E)-(4-ethoxyphenyl)methylidene]acetohydrazide](/img/structure/B12025940.png)
![2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B12025943.png)
![(2E)-3-(4-chlorophenyl)-2-cyano-N-[2-(4-morpholinyl)ethyl]-2-propenamide](/img/structure/B12025950.png)
![2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide](/img/structure/B12025958.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{[(2-methylphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12025963.png)
![(5Z)-3-[(2-chlorophenyl)methyl]-5-(2H-chromen-3-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12025964.png)

